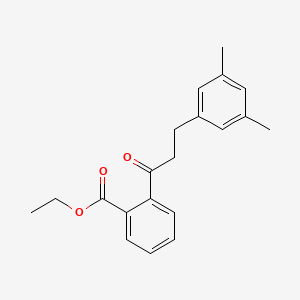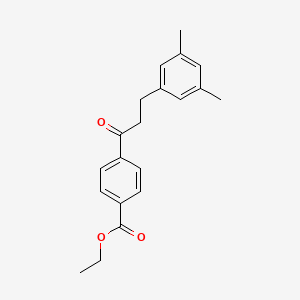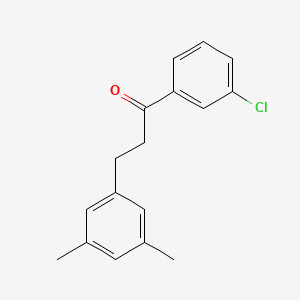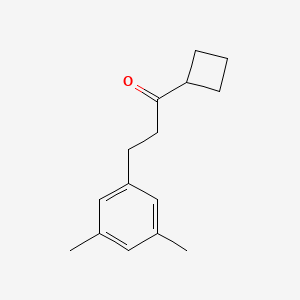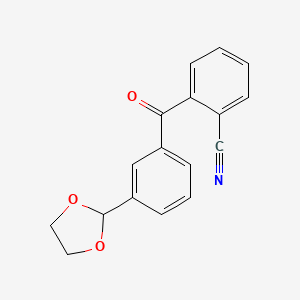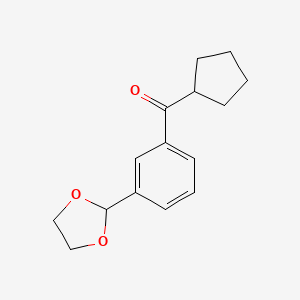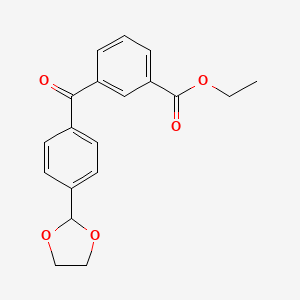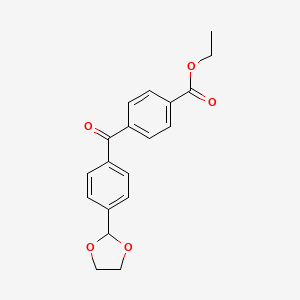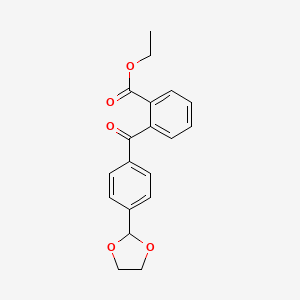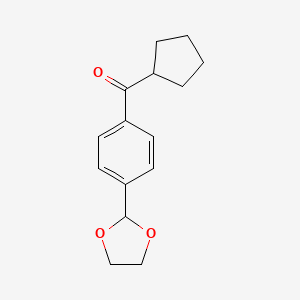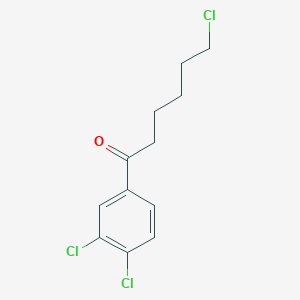![molecular formula C11H13ClS B3023970 [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene CAS No. 64474-33-5](/img/structure/B3023970.png)
[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene
Übersicht
Beschreibung
1-Chloro-2,3-dimethylcyclopropylthiobenzene, also known as chloro-DMCP-thiobenzene, is a sulfur-containing compound with a wide range of applications in scientific research. It is used as a building block for synthesizing other compounds, as a model compound to study the properties of other molecules, and as a reagent in various reactions. This compound has been studied extensively in the past few decades, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Biological Significance
- Heterocyclic compounds, including those with structures similar to "[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene", have been extensively studied for their broad spectrum of biological activities. Triazine, a related heterocyclic compound, has shown potential in antibacterial, antifungal, anticancer, and other pharmacological applications, suggesting a role for similarly structured compounds in drug development (Verma, Sinha, & Bansal, 2019).
Environmental Fate and Remediation Strategies
- Chlorobenzenes, sharing part of the chemical structure with "this compound", have been identified as persistent organic pollutants. Research into their environmental fate and potential remediation strategies highlights the importance of understanding the behavior of such compounds in the environment and developing methods for their degradation or removal (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Controlled Release and Stabilization of Active Compounds
- Research into the controlled release and stabilization of gaseous/volatile compounds, such as 1-Methylcyclopropene, provides insights into techniques that could potentially be applied to "this compound" for various applications, including agriculture and food preservation (Chen, Chen, Ray, & Yam, 2020).
Benzene Derivatives and Pharmacological Activities
- Benzothiazole and its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This underscores the potential for chemicals with similar structures or functional groups, such as "this compound", to serve as bases for developing new therapeutic agents (Sumit, Kumar, & Mishra, 2020).
Eigenschaften
IUPAC Name |
(1-chloro-2,3-dimethylcyclopropyl)sulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClS/c1-8-9(2)11(8,12)13-10-6-4-3-5-7-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNDPBXIKNJNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(SC2=CC=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



